molecular formula C8H5BrF3NO2 B2395806 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene CAS No. 2091158-96-0

1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene

Cat. No. B2395806
CAS RN: 2091158-96-0
M. Wt: 284.032
InChI Key: PCSJGOCYMGKERD-UHFFFAOYSA-N
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Description

“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H6BrF3 . It has a molecular weight of 239.03 .


Molecular Structure Analysis

The molecular structure of “1-(1-Bromo-2,2,2-trifluoroethyl)benzene” can be represented by the SMILES string FC(F)(F)C(Br)c1ccccc1 . This indicates that the molecule consists of a benzene ring with a bromo-trifluoroethyl group attached .


Physical And Chemical Properties Analysis

“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a refractive index of 1.487 and a density of 1.555 g/mL at 25 °C .

Scientific Research Applications

Reactivity and Synthesis Applications The reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids demonstrates the potential for novel synthesis pathways. Ernst et al. (2013) discovered that these radical anions exhibit unique reactivity in room temperature ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions through a DISP type mechanism. This suggests a potential application in synthetic chemistry, where the stabilization of charged products in ionic solvents could offer new routes for synthesizing organic compounds (Ernst et al., 2013).

Material Science and Photovoltaic Research In the field of material science, especially in polymer solar cells, 1-Bromo-4-Nitrobenzene has been used as a fluorescent inhibitor to improve device performance. Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, leading to a significant enhancement in power conversion efficiency. This was attributed to the formation of electron transfer complexes, indicating that compounds like 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene could have applications in improving the efficiency of photovoltaic devices (Fu et al., 2015).

Electrochemical Applications The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid was studied by Ernst et al. (2014), demonstrating a facile route for the formation of arylzinc compounds. This process involves an EC mechanism where the radical anions react with the zinc electrode to form arylzinc products. Such findings point to potential applications in electrochemical syntheses and the development of new methodologies for generating functionalized organic compounds (Ernst et al., 2014).

Analytical Chemistry Applications Research into the determination of potentially genotoxic impurities in pharmaceuticals highlights the analytical applications of bromo-nitrobenzene compounds. Raman et al. (2017) developed sensitive methods for determining impurities like 1-(bromomethyl)-4-nitrobenzene in rizatriptan benzoate using LC–MS, demonstrating the utility of these compounds as markers or standards in high-precision analytical settings (Raman et al., 2017).

Safety and Hazards

This compound is classified as a combustible liquid. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, spray, vapors and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSJGOCYMGKERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene

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